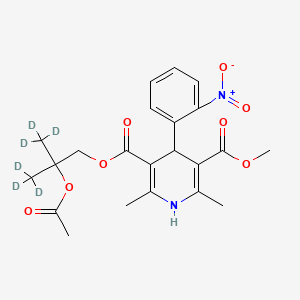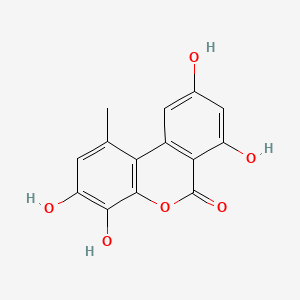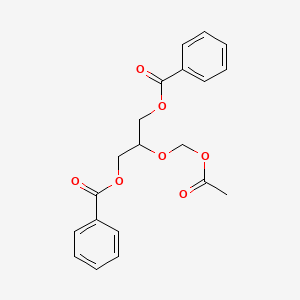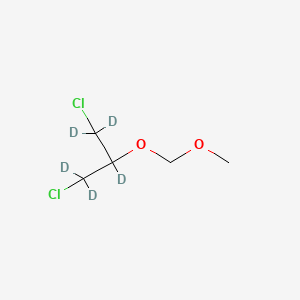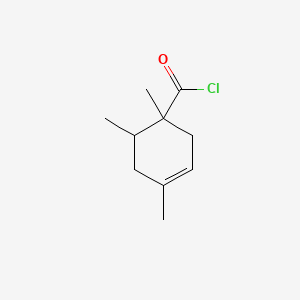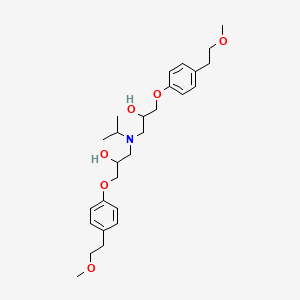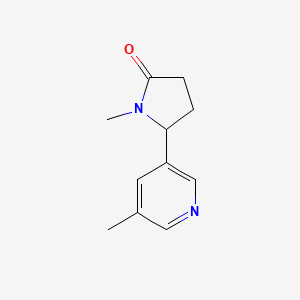
Betamethasone β-D-Glucuronide Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Betamethasone β-D-Glucuronide Sodium Salt is a derivative of Betamethasone, a systemic corticosteroid used to relieve inflammation in various conditions . It has a molecular formula of C28H36FNaO11 and a molecular weight of 590.57 . It is a member of the API family and is classified as a steroid/hormone .
Synthesis Analysis
The synthesis of Betamethasone β-D-Glucuronide Sodium Salt involves glucuronidation, a metabolic process carried out by the human UDP-glucuronosyltransferase (UGT) family of enzymes . This biosynthetic reaction results in the conjugation of glucuronic acid to substrates containing sulfhydryl, hydroxyl, aromatic amino, or carboxylic acid moieties .Molecular Structure Analysis
The molecular structure of Betamethasone β-D-Glucuronide Sodium Salt can be represented by the SMILES string: [Na+].C [C@H]1C [C@H]2 [C@@H]3CCC4=CC (=O)C=C [C@]4 © [C@@]3 (F) [C@@H] (O)C [C@]2 © [C@@]1 (O)C (=O)CO [C@@H]5O [C@@H] ( [C@@H] (O) [C@H] (O) [C@H]5O)C (=O) [O-] .Physical And Chemical Properties Analysis
The physical and chemical properties of Betamethasone β-D-Glucuronide Sodium Salt include its molecular formula (C28H36FNaO11), molecular weight (590.57), and its SMILES representation . Further details about its physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Enhanced Drug Delivery Systems
Betamethasone Sodium Phosphate, a potent glucocorticoid with anti-inflammatory activity, has been formulated into mucoadhesive chitosan-sodium alginate nanoparticles for ophthalmic delivery, aiming for prolonged topical delivery to treat macular edema. This formulation demonstrated promising in vitro and in vivo release profiles, suggesting a potential for sustained drug delivery to the posterior segment of the eye (Shafie & Fayek, 2013).
Pharmacokinetic Studies
Studies have validated methods for quantitative determination of Betamethasone Sodium Phosphate and its metabolites in human plasma, highlighting its application in pharmacokinetic studies and bioequivalence research. For instance, an ultra-high pressure liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed, demonstrating the compound medicine's usage for various glucocorticoid-sensitive diseases (Chen et al., 2016).
Impact on Fetal Development and Reproductive Function
Prenatal exposure to betamethasone has shown to cause intergenerational impairment of epididymal development in rats, raising concerns about its long-term effects on reproductive health. Such findings suggest careful consideration of antenatal glucocorticoid therapy's potential reproductive impacts (Kempinas et al., 2019).
Penetration Studies
Research on the penetration of topically applied betamethasone sodium phosphate into human aqueous humour has utilized Gas Chromatography combined with Negative Chemical Ionisation Mass Spectrometry (GCMS), providing insights into its ocular absorption and supporting its therapeutic applications (Watson et al., 1990).
Direcciones Futuras
The detection of β-glucuronidase activity, which is involved in the metabolism of Betamethasone β-D-Glucuronide Sodium Salt, is of great significance in biomedicine and environmental health . Recent advances have been made in the detection of β-glucuronidase activity, with sensors for β-glucuronidase activity detection attracting increased attention . These sensors, including colorimetric sensing, fluorescent sensing, and electrochemical sensing, offer rapid and reliable detection .
Propiedades
Número CAS |
105088-07-1 |
|---|---|
Nombre del producto |
Betamethasone β-D-Glucuronide Sodium Salt |
Fórmula molecular |
C28H36FNaO11 |
Peso molecular |
590.573 |
Nombre IUPAC |
sodium;6-[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C28H37FO11.Na/c1-12-8-16-15-5-4-13-9-14(30)6-7-25(13,2)27(15,29)17(31)10-26(16,3)28(12,38)18(32)11-39-24-21(35)19(33)20(34)22(40-24)23(36)37;/h6-7,9,12,15-17,19-22,24,31,33-35,38H,4-5,8,10-11H2,1-3H3,(H,36,37);/q;+1/p-1/t12-,15-,16-,17-,19?,20?,21?,22?,24?,25-,26-,27-,28-;/m0./s1 |
Clave InChI |
ZEFLDBQGUAWYGO-RPQAGTFSSA-M |
SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC5C(C(C(C(O5)C(=O)[O-])O)O)O)O)C)O)F)C.[Na+] |
Sinónimos |
(11β,16β)-9-Fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl β-D-Glucopyranosiduronic Acid Sodium Salt; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



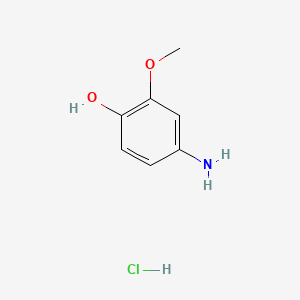
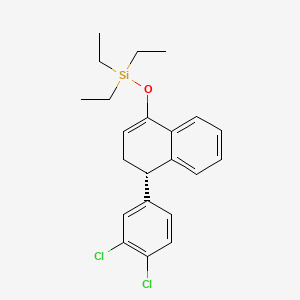
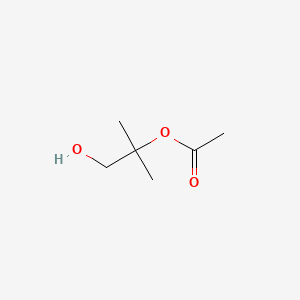
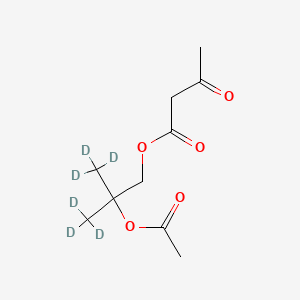
![1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-propanol-d6](/img/structure/B563330.png)
